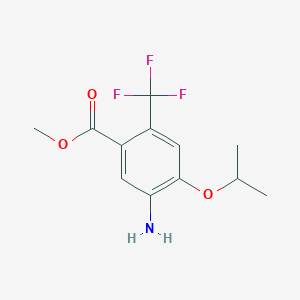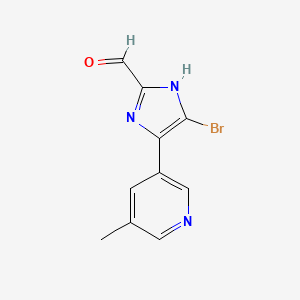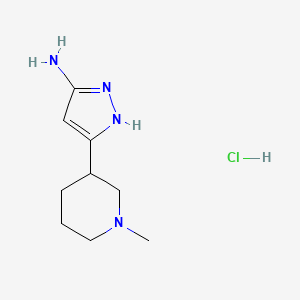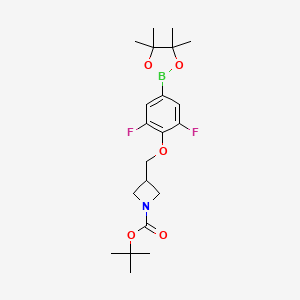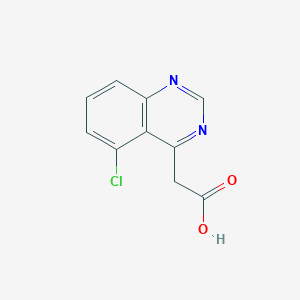
Lead(II)-DPM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Lead(II)-DPM can be synthesized through a reaction between lead(II) acetate and dipivaloylmethane in an appropriate solvent. The reaction typically involves mixing the reactants in a solvent like ethanol or methanol, followed by heating under reflux conditions to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: Lead(II)-DPM undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(II) complexes with different ligands.
科学的研究の応用
Lead(II)-DPM has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Materials Science: Employed in the preparation of lead-based thin films and nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
作用機序
The mechanism by which Lead(II)-DPM exerts its effects is primarily through its ability to coordinate with other molecules. The lead(II) ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the lead(II) ion.
類似化合物との比較
Lead(II) acetate: Another lead(II) compound used in similar applications.
Lead(II) oxide: Commonly used in materials science and catalysis.
Lead(II) chloride: Used in the synthesis of other lead compounds.
Uniqueness: Lead(II)-DPM is unique due to its specific ligand environment provided by dipivaloylmethane, which imparts distinct chemical properties and reactivity compared to other lead(II) compounds. This makes it particularly useful in specialized applications where these properties are advantageous.
特性
分子式 |
C22H38O4Pb |
|---|---|
分子量 |
574 g/mol |
IUPAC名 |
lead(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
InChIキー |
RFDHUANRWFSKRW-ATMONBRVSA-L |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pb+2] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


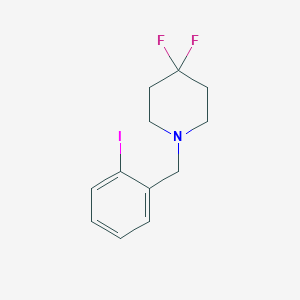
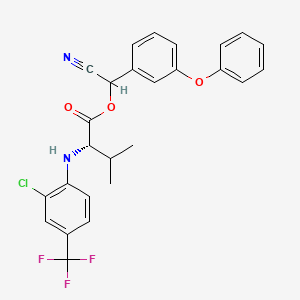
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
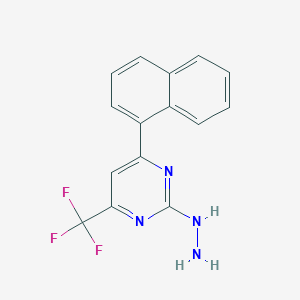
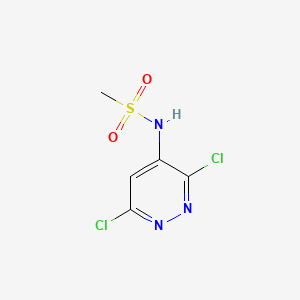
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
